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Compound of Interest

Compound Name:
1-(7-Bromobenzofuran-2-

YL)ethanone

Cat. No.: B1341841 Get Quote

An In-depth Technical Guide to 1-(7-
Bromobenzofuran-2-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-(7-Bromobenzofuran-2-YL)ethanone, a heterocyclic ketone of interest in

medicinal chemistry and organic synthesis. Due to the limited availability of experimental data

for this specific isomer, this document combines reported data, predicted values, and

information extrapolated from closely related analogues to offer a thorough profile.

Chemical Identity and Physical Properties
1-(7-Bromobenzofuran-2-YL)ethanone, also known as 2-Acetyl-7-bromobenzofuran, is a

brominated derivative of the benzofuran scaffold. Its core structure is a fusion of a benzene ring

and a furan ring, with a bromine atom substituted on the benzene ring and an acetyl group on

the furan ring.

Table 1: Identifiers and Physical Properties of 1-(7-Bromobenzofuran-2-YL)ethanone
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Property Value Source(s)

CAS Number 460086-95-7 [1]

Molecular Formula C₁₀H₇BrO₂ [2]

Molecular Weight 239.07 g/mol [1]

Synonyms

2-Acetyl-7-bromobenzofuran,

1-(7-Bromo-2-

benzofuranyl)ethanone

[1]

Appearance Solid (predicted) [3]

Boiling Point 314.4 ± 22.0 °C (Predicted) [1]

Density 1.551 ± 0.06 g/cm³ (Predicted) [1]

Storage Temperature 2-8°C [1]

Chemical and Spectroscopic Data
The chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone are largely defined by the

reactivity of the benzofuran ring system, the acetyl group, and the carbon-bromine bond. While

specific experimental spectroscopic data for this compound is scarce in the literature, typical

spectral characteristics can be inferred from related structures.

Table 2: Chemical and Spectroscopic Information
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Data Type Description

InChI Key UYNFEODHDJWJAL-UHFFFAOYSA-N

Purity
Commercially available at ≥95% or ≥98% purity.

[2]

Solubility

Expected to be soluble in common organic

solvents like DMSO, DMF, and chlorinated

solvents.

Stability
Stable under recommended storage conditions.

Sensitive to heat, flames, and sparks.[2]

Reactivity

The acetyl group can undergo typical ketone

reactions. The bromine atom can participate in

cross-coupling reactions. The benzofuran ring

can undergo electrophilic substitution.

Hazardous Reactions Incompatible with strong oxidizing agents.[2]

Hazardous Decomposition
Combustion may produce carbon monoxide,

carbon dioxide, and hydrogen bromide.[2]

¹H NMR (Predicted)

Signals expected for the methyl protons of the

acetyl group, and aromatic protons on the

benzofuran ring system.

¹³C NMR (Predicted)

Signals expected for the carbonyl carbon,

methyl carbon, and the carbons of the

benzofuran ring.

IR Spectroscopy (Predicted)

Characteristic absorption bands for the C=O

stretch of the ketone, C-Br stretch, and aromatic

C-H and C=C stretches.

Mass Spectrometry (Predicted)

The molecular ion peak (M+) would be

observed, along with a characteristic isotopic

pattern for bromine (M+ and M+2 peaks of

nearly equal intensity).
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Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(7-Bromobenzofuran-2-
YL)ethanone is not readily available in published literature, a general and plausible method

can be derived from the synthesis of analogous 2-acetylbenzofurans. The most common

approach involves the reaction of a substituted salicylaldehyde with an α-haloketone.

Proposed Synthesis of 1-(7-Bromobenzofuran-2-
YL)ethanone
This proposed protocol is based on the well-established Perkin-Oglialoro reaction for

benzofuran synthesis.

Objective: To synthesize 1-(7-Bromobenzofuran-2-YL)ethanone from 3-Bromo-2-

hydroxybenzaldehyde and chloroacetone.

Materials:

3-Bromo-2-hydroxybenzaldehyde

Chloroacetone

Potassium carbonate (K₂CO₃)

Acetone or N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCl), dilute solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for elution
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution,

followed by the dropwise addition of chloroacetone (1.1-1.5 eq).

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Evaporate the solvent under reduced pressure.

Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 1-(7-Bromobenzofuran-2-YL)ethanone.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and

mass spectrometry to confirm its structure and purity.

Mandatory Visualizations
Logical Workflow for the Synthesis of 1-(7-
Bromobenzofuran-2-YL)ethanone
The following diagram illustrates a logical workflow for the proposed synthesis of 1-(7-
Bromobenzofuran-2-YL)ethanone.
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Caption: Proposed synthesis workflow for 1-(7-Bromobenzofuran-2-YL)ethanone.

Potential Applications and Biological Context
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of

biological activities.[4] They are found in various natural products and are key structural motifs

in many pharmaceuticals. While no specific biological activity or signaling pathway has been
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reported for 1-(7-Bromobenzofuran-2-YL)ethanone, the broader family of brominated

benzofurans has been investigated for various therapeutic applications, including:

Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects

against various cancer cell lines. The introduction of a bromine atom can sometimes

enhance this activity.

Antimicrobial and Antifungal Properties: The benzofuran nucleus is present in several

compounds with known antimicrobial and antifungal efficacy.

Enzyme Inhibition: Substituted benzofurans have been explored as inhibitors for various

enzymes, playing a role in different disease pathways.

Given these precedents, 1-(7-Bromobenzofuran-2-YL)ethanone serves as a valuable

building block for the synthesis of more complex molecules with potential biological activities.

Its functional groups offer multiple points for chemical modification, making it a versatile

intermediate for drug discovery and development programs. Researchers can utilize this

compound as a scaffold to generate libraries of novel benzofuran derivatives for screening in

various biological assays.

Safety and Handling
1-(7-Bromobenzofuran-2-YL)ethanone is classified as harmful.[2]

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]

Handling: Should be handled in a chemical fume hood by qualified personnel wearing

appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[2]

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]

Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[2]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the

supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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